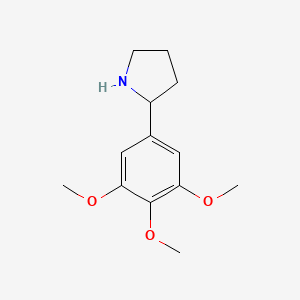![molecular formula C15H14Cl2F3N3 B1350195 1-(4-Chlorobenzylamino)-2-[3-chloro-5-(trifluoromethyl)pyrid-2-ylamino]ethane CAS No. 338406-37-4](/img/structure/B1350195.png)
1-(4-Chlorobenzylamino)-2-[3-chloro-5-(trifluoromethyl)pyrid-2-ylamino]ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorobenzylamino)-2-[3-chloro-5-(trifluoromethyl)pyrid-2-ylamino]ethane, also known as CBTPA, is a novel compound that has been studied for its potential applications in various scientific research fields. It is a heterocyclic compound composed of a benzyl group, a chloro group, a trifluoromethyl group, and two nitrogen atoms. CBTPA has been found to exhibit a range of properties, including good solubility and stability, which makes it an attractive candidate for use in laboratory experiments.
Aplicaciones Científicas De Investigación
Reagent for Characterization of Aldehydes
1,2-Bis(p-tolylamino)ethane, a compound structurally related to the query compound, has been identified as a more satisfactory and specific reagent for the characterization of aldehydes compared to other similar compounds. This reagent is beneficial in characterizing aldehydes, where certain reactions with specific aldehydes, like acetone and acetophenone, are not noticeable, making it a selective reagent for specific aldehyde reactions (S. Tu, 1961).
Molecular Recognition and Assembler of One-Dimensional Motifs
The molecule 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane, which shares a pyrid-2-ylamino component with the query compound, exhibits remarkable adaptability in its hydrogen-bonding subunits. This adaptability allows it to suit the assembling partners and generate persistently one-dimensional motifs, such as infinite zig-zag ribbons with perchlorate ions and chains with both Cu(II) ions and dicarboxylic acids (Karle, Ranganathan, & Haridas, 1997).
Application in Synthesis of Organic Compounds
Sodium dithionite-initiated reactions of pyrrole and 1-methylpyrrole with 1-bromo-1-chloro-2,2,2-ethane lead to the synthesis of 5-(trifluoromethyl)dipyrromethanes. This synthesis process is an example of using structurally similar compounds in organic synthesis, providing high purity and isolated yields of the products (Dmowski, Piasecka-Maciejewska, & Urbańczyk-Lipkowska, 2003).
Electrooptic Film Fabrication and Nonlinear Optical Response
Compounds such as bis{1-(pyridin-4-yl)-2-[2-(N-methylpyrrol-5-yl)]ethane}methane, which are structurally related to the query compound, have been utilized in electrooptic film fabrication. Their molecular architecture significantly influences film microstructure and optical/electrooptic response, highlighting their potential in advanced material applications (Facchetti et al., 2006).
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2F3N3/c16-12-3-1-10(2-4-12)8-21-5-6-22-14-13(17)7-11(9-23-14)15(18,19)20/h1-4,7,9,21H,5-6,8H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMOAQIHUVXNAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzylamino)-2-[3-chloro-5-(trifluoromethyl)pyrid-2-ylamino]ethane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Diethylamino)methyl]cyclopentanone hydrochloride](/img/structure/B1350119.png)





![2-(3,5-Dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1350132.png)





